Methyl (diethoxyphosphinyl)acetate

Description

Historical Development of Phosphonate-Mediated Olefination Reactions

The journey to the widespread use of phosphonate (B1237965) reagents began with the discovery of the Michaelis-Arbuzov reaction in 1898 by August Michaelis and later extensively explored by Aleksandr Arbuzov. wikipedia.orgjk-sci.comchemeurope.com This reaction allows for the synthesis of phosphonates from trialkyl phosphites and alkyl halides. wikipedia.orgchemeurope.com This foundational discovery paved the way for the development of phosphonate-stabilized carbanions as reagents in organic synthesis.

A significant advancement came in 1958 when Leopold Horner reported a modification of the Wittig reaction using phosphonate-stabilized carbanions. wikipedia.orgnumberanalytics.com This was further refined and defined by William S. Wadsworth and William D. Emmons, leading to what is now known as the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgthieme-connect.com The HWE reaction typically involves the reaction of a phosphonate carbanion with an aldehyde or ketone to produce an alkene, often with a high degree of stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org A key advantage of the HWE reaction over the Wittig reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture. wikipedia.orgalfa-chemistry.com

Significance of Methyl (diethoxyphosphinyl)acetate as a Key Synthetic Building Block

This compound, also known as methyl diethylphosphonoacetate, is a prominent member of the alpha-phosphonoacetate family. chemsrc.comchemspider.com Its significance lies in its ability to serve as a versatile two-carbon building block for the introduction of a methoxycarbonylmethyl group (-CH(COOCH₃)) in a carbon skeleton. The presence of the electron-withdrawing ester group activates the adjacent methylene (B1212753) group, facilitating the formation of a stabilized carbanion upon treatment with a base.

This stabilized carbanion readily participates in the HWE reaction with a wide range of aldehydes and ketones to afford α,β-unsaturated esters. enamine.netresearchgate.net These unsaturated esters are valuable intermediates in the synthesis of a vast array of complex molecules, including natural products, pharmaceuticals, and other biologically active compounds. numberanalytics.comunigoa.ac.in The E-stereoselectivity often observed in these reactions is a particularly valuable feature for synthetic chemists. rsc.orgresearchgate.net

Overview of Research Trajectories for Alpha-Phosphonoacetate Compounds

Current research involving alpha-phosphonoacetate compounds, including this compound, is focused on several key areas. One major trajectory is the development of more stereoselective HWE reactions, aiming to achieve higher E/Z selectivity. alfa-chemistry.comresearchgate.net This includes the exploration of different reaction conditions, bases, and solvent systems. wikipedia.orgrsc.org

Another area of active research is the modification of the phosphonate reagent itself to fine-tune its reactivity and selectivity. alfa-chemistry.com This can involve changing the alkyl groups on the phosphorus atom or introducing different substituents on the alpha-carbon. Furthermore, there is ongoing interest in expanding the scope of the HWE reaction to include more challenging substrates and to develop more environmentally friendly reaction conditions, such as solvent-free reactions. rsc.orgoup.com The development of catalytic and asymmetric versions of the HWE reaction also remains a significant goal in the field.

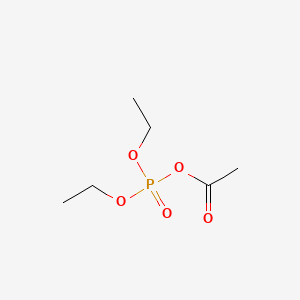

Structure

3D Structure

Properties

CAS No. |

4526-20-9 |

|---|---|

Molecular Formula |

C6H13O5P |

Molecular Weight |

196.14 g/mol |

IUPAC Name |

diethoxyphosphoryl acetate |

InChI |

InChI=1S/C6H13O5P/c1-4-9-12(8,10-5-2)11-6(3)7/h4-5H2,1-3H3 |

InChI Key |

YZXXMUJJCMUTCG-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Diethoxyphosphinyl Acetate

Established Synthetic Routes to Methyl (diethoxyphosphinyl)acetate

The preparation of this compound is primarily achieved through two well-established chemical transformations: the Michaelis-Arbuzov reaction and esterification or transesterification reactions.

Michaelis-Arbuzov Reaction Pathways

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, stands as a cornerstone for the formation of carbon-phosphorus bonds and is a primary route for synthesizing phosphonates. rsc.orgorganic-chemistry.orgwikipedia.org The reaction involves the treatment of a trivalent phosphorus ester, such as a trialkyl phosphite (B83602), with an alkyl halide. rsc.orgwikipedia.org

In the context of this compound synthesis, the reaction typically proceeds by reacting triethyl phosphite with a methyl haloacetate, such as methyl chloroacetate (B1199739) or methyl bromoacetate. The general mechanism is initiated by the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the methyl haloacetate, forming a quasi-phosphonium salt intermediate. wikipedia.orgnih.gov This is followed by a subsequent SN2 reaction where the displaced halide anion attacks one of the ethyl groups of the phosphonium (B103445) salt, yielding the final product, this compound, and an ethyl halide as a byproduct. nih.gov

The reaction rate is influenced by the nature of the reactants. Electron-donating groups on the phosphite accelerate the reaction, while electron-withdrawing groups have a retarding effect. wikipedia.org The reactivity of the alkyl halide also plays a crucial role, with the general trend being R-I > R-Br > R-Cl. organic-chemistry.org

Table 1: Reactants in the Michaelis-Arbuzov Synthesis of this compound

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Triethyl phosphite | Methyl chloroacetate | This compound |

| Triethyl phosphite | Methyl bromoacetate | This compound |

Esterification and Transesterification Approaches

An alternative synthetic strategy involves the modification of a pre-existing phosphonoacetate framework. This can be achieved either through the esterification of (diethoxyphosphinyl)acetic acid or the transesterification of a different ester of this acid, most commonly triethyl phosphonoacetate.

Esterification: The direct esterification of (diethoxyphosphinyl)acetic acid with methanol (B129727) provides a straightforward route to the desired methyl ester. This reaction is typically catalyzed by an acid, such as concentrated sulfuric acid or dry hydrogen chloride gas, and is driven to completion by heating the mixture. chemguide.co.uk The Fischer esterification mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from methanol and subsequent elimination of water. fossee.in To achieve high conversion, it is often necessary to remove the water byproduct, for instance, by using a Dean-Stark apparatus or a water scavenger. unh.edu

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. nih.gov For the synthesis of this compound, this would involve the reaction of triethyl phosphonoacetate with methanol. This reaction can be catalyzed by either acids or bases. nih.gov A notable development in this area is the use of mild and efficient catalysts such as dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄), which can drive the reaction to produce the desired methyl ester under reflux conditions. thieme-connect.de The use of a large excess of methanol helps to shift the equilibrium towards the formation of the methyl ester. wikipedia.org

Table 2: Esterification and Transesterification Routes

| Starting Material | Reagent | Catalyst (Example) | Product |

|---|---|---|---|

| (Diethoxyphosphinyl)acetic acid | Methanol | Sulfuric Acid | This compound |

| Triethyl phosphonoacetate | Methanol | K₂HPO₄ | This compound |

Advancements in Preparative Scale Synthesis

As the demand for this compound has grown, particularly for its use in the pharmaceutical and fine chemical industries, significant efforts have been directed towards optimizing its synthesis for large-scale production.

Process Optimization and Yield Enhancement Strategies

Several strategies have been developed to improve the efficiency and yield of the synthesis of this compound. In the Michaelis-Arbuzov reaction, optimization of parameters such as temperature, molar ratios of reactants, and reaction time is crucial. For instance, using a slight excess of triethyl phosphite and maintaining a reaction temperature between 90–110°C for 3–6 hours can lead to yields exceeding 90%.

Further enhancements include:

Catalysis: The use of Lewis acid catalysts has been shown to improve reaction rates and yields in Michaelis-Arbuzov reactions. nih.govresearchgate.net

Reactive Distillation: For esterification reactions, employing reactive distillation, where the reaction and separation occur in a single unit, can significantly increase conversion by continuously removing the methyl acetate (B1210297) product from the reaction zone. fossee.ingoogle.com

Byproduct Removal: In the Michaelis-Arbuzov reaction, using triethyl phosphite is advantageous as it generates a low-boiling ethyl halide byproduct that can be easily removed during the reaction, preventing it from competing with the primary alkyl halide reactant. nih.gov

Purification: Fractional distillation under reduced pressure is an effective method for purifying the final product.

Development of Industrial Synthesis Methods

The industrial production of this compound and related compounds often relies on robust and scalable processes. While specific proprietary methods may vary, the principles of continuous processing are often applied to enhance throughput and reduce costs. lookchem.comgoogle.com

For instance, the synthesis of the related compound triethyl phosphonoacetate has been scaled up using methods that can be adapted for this compound. google.com This includes using continuous reaction-distillation columns where reactants are fed counter-currently to maximize reaction time and separation efficiency. google.com The availability of this compound in large quantities from various chemical suppliers indicates that efficient, large-scale production methods are well-established. lookchem.comchemscene.com These industrial processes are designed for high conversion rates and produce high-purity products suitable for demanding applications. google.com

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of phosphonates to minimize environmental impact and enhance safety. rsc.orgrsc.orgsciencedaily.comuef.fi These approaches focus on reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources.

Key green chemistry strategies applicable to the synthesis of this compound include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields, shorter reaction times, and reduced side product formation compared to conventional heating. researchgate.netnih.govnih.govmdpi.com This has been successfully applied to Michaelis-Arbuzov and other phosphonate (B1237965) syntheses. nih.govnih.gov

Solvent-Free Reactions: Conducting reactions without a solvent, or in a recyclable solvent like an ionic liquid, can significantly reduce waste and environmental impact. researchgate.netrsc.orgnih.gov

Ultrasound-Assisted Methods: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation, often under milder conditions than traditional heating. rsc.org

Greener Catalysts: The development and use of more environmentally benign catalysts, such as the biosourced "Eco-MgZnOx" for hydrophosphonylation reactions, represents a move away from more hazardous traditional catalysts. nih.gov

Photochemical Methods: Light-mediated reactions, such as the photochemical Michaelis-Arbuzov reaction, can offer mild conditions for the synthesis of certain phosphonates. nih.gov

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable. sciencedaily.comuef.fi

Fundamental Reactivity and Mechanistic Studies of Methyl Diethoxyphosphinyl Acetate in Olefination

The Horner-Wadsworth-Emmons (HWE) Reaction Mechanism

The mechanism of the HWE reaction is a multi-step process that begins with the formation of a phosphonate (B1237965) carbanion and proceeds through a series of intermediates to yield the final alkene product. wikipedia.orgyoutube.com

Carbanion Formation and Stability

The initial step of the HWE reaction is the deprotonation of the phosphonate at the α-carbon position by a base to generate a phosphonate carbanion. wikipedia.org Methyl (diethoxyphosphinyl)acetate possesses an acidic proton on the carbon adjacent to the phosphoryl and carbonyl groups, which can be readily abstracted by a variety of bases. wikipedia.org The resulting carbanion is stabilized by the delocalization of the negative charge onto the adjacent electron-withdrawing phosphoryl (P=O) and ester (C=O) groups. youtube.comyoutube.com This stabilization makes the phosphonate carbanion less basic but more nucleophilic compared to the unstabilized ylides used in the traditional Wittig reaction. wikipedia.org

Nucleophilic Addition to Carbonyl Compounds

The stabilized phosphonate carbanion then acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group in an aldehyde or ketone. wikipedia.orgbrainkart.com This nucleophilic addition is typically the rate-limiting step of the HWE reaction. wikipedia.org The approach of the carbanion to the carbonyl is governed by steric factors, with a preference for an antiperiplanar alignment to minimize steric hindrance. organic-chemistry.org This addition leads to the formation of a tetrahedral intermediate known as a β-alkoxy phosphonate. youtube.com

Oxaphosphetane Intermediate Formation and Decomposition

The β-alkoxy phosphonate intermediate subsequently undergoes an intramolecular cyclization. The negatively charged oxygen attacks the phosphorus atom, displacing one of the alkoxy groups and forming a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgyoutube.comwpmucdn.com This oxaphosphetane is generally unstable and rapidly decomposes in a syn-elimination process. acs.orgchemtube3d.com This decomposition is driven by the formation of a very stable phosphorus-oxygen double bond in the resulting phosphate (B84403) byproduct. wpmucdn.com The stereochemical outcome of the reaction, favoring the (E)-alkene, is largely determined by the thermodynamics of the intermediates, which can often interconvert, leading to the more stable trans-substituted alkene. wikipedia.org The presence of an electron-withdrawing group on the phosphonate is crucial for the final elimination step to occur. wikipedia.org

Influence of Reaction Parameters on Reactivity

The reactivity and stereoselectivity of the HWE reaction using this compound are highly dependent on the specific reaction conditions employed. Key parameters include the choice of base, the nature of the counterion, the solvent, and the temperature. wikipedia.orgconicet.gov.ar

Base Systems and Counterion Effects (e.g., Li, Na, K salts)

The choice of base and the associated counterion (Li+, Na+, K+) have a profound impact on the stereochemical outcome of the HWE reaction. wikipedia.orgconicet.gov.ar Different base systems can lead to varying degrees of (E) or (Z) selectivity. For instance, the use of sodium hydride (NaH) is common, but milder bases like lithium chloride (LiCl) with 1,8-diazabicycloundec-7-ene (DBU) or lithium or magnesium halides with triethylamine (B128534) have also been successfully employed, especially for base-sensitive substrates. wikipedia.org

Systematic studies have shown that the nature of the metal counterion can influence the stereoselectivity. For the reaction of methyl 2-(dimethoxyphosphoryl)acetate with various aldehydes, it was found that lithium salts led to greater (E)-stereoselectivity compared to sodium and potassium salts. wikipedia.org Conversely, the use of potassium bases in conjunction with crown ethers can favor the formation of (Z)-alkenes. conicet.gov.arorganicchemistrydata.org This effect is attributed to the ability of the counterion to coordinate with the intermediates, influencing the transition state energies and the rate of subsequent steps. Non-coordinating cations, such as K+ complexed with 18-crown-6 (B118740), can promote the formation of (Z)-alkenes. organicchemistrydata.org

The following table summarizes the general influence of different counterions on the stereoselectivity of the HWE reaction:

| Counterion | Predominant Alkene Isomer | Conditions/Notes |

| Li⁺ | (E) | Generally favors the formation of the more stable trans-alkene. wikipedia.org |

| Na⁺ | (E) | Also favors (E)-alkene formation, but often with lower selectivity than Li⁺. wikipedia.org |

| K⁺ | (Z) | Often used with crown ethers to promote the formation of the less stable cis-alkene. conicet.gov.arorganicchemistrydata.org |

Solvent Effects on Reaction Progress and Stereochemistry

The choice of solvent plays a critical role in the Horner-Wadsworth-Emmons reaction, influencing both the rate of reaction and, more significantly, the stereoselectivity of the resulting alkene. Polar aprotic solvents are frequently employed to facilitate the dissolution of the phosphonate and the base, and to mediate the interaction between the phosphonate carbanion and the carbonyl compound. numberanalytics.com

Research has demonstrated that the solvent can alter the equilibrium between the intermediate betaine (B1666868) diastereomers, which directly impacts the final E/Z ratio of the product. For instance, in reactions involving methyl 2-(dimethoxyphosphoryl)acetate, a close analogue of this compound, using dimethoxyethane (DME) as a solvent has been shown to favor the formation of the (E)-alkene more so than tetrahydrofuran (B95107) (THF). slideshare.net This is attributed to the ability of DME to better solvate the cation, leading to a less-associated ion pair and allowing the system to reach thermodynamic equilibrium, which favors the more stable (E)-isomer.

In a study on the olefination of acylboranes with diethyl (cyanomethyl)phosphonate, the solvent was also found to be a key variable. acs.org While the reaction proceeded to full conversion in both refluxing isopropanol (B130326) (i-PrOH) and tert-butanol (B103910) (t-BuOH), the stereoselectivity was moderate and varied between the two, with t-BuOH providing a slightly higher proportion of the (E)-isomer. acs.org These findings underscore the subtle yet significant influence of the solvent environment on the transition states leading to the different stereoisomers.

Table 1: Effect of Solvent on the Stereoselectivity of the Horner-Wadsworth-Emmons Reaction

| Solvent | Typical Outcome | Reference |

|---|---|---|

| Tetrahydrofuran (THF) | Standard solvent, baseline stereoselectivity. youtube.com | youtube.com |

| Dimethoxyethane (DME) | Favors formation of (E)-alkene compared to THF. slideshare.net | slideshare.net |

| Isopropanol (i-PrOH) | Can achieve full conversion, moderate (E)-selectivity. acs.org | acs.org |

| tert-Butanol (t-BuOH) | Can achieve full conversion, moderate (E)-selectivity, slightly higher than i-PrOH. acs.org | acs.org |

| Dimethylformamide (DMF) | A polar solvent often used to facilitate the reaction. numberanalytics.com | numberanalytics.com |

Temperature Effects on Kinetic vs. Thermodynamic Control

Temperature is a fundamental parameter that can be manipulated to direct the stereochemical outcome of the HWE reaction by shifting the balance between kinetic and thermodynamic control. numberanalytics.com The initial addition of the phosphonate carbanion to the aldehyde is often reversible, allowing for equilibration of the diastereomeric intermediates. wikipedia.orgyoutube.com The subsequent elimination step is typically irreversible and determines the final stereochemistry of the alkene. wikipedia.org

Generally, higher reaction temperatures provide the necessary energy for the intermediates to equilibrate to the more stable threo form, which leads to the thermodynamically favored (E)-alkene. wikipedia.orgslideshare.net Conversely, lower temperatures can trap the kinetically favored product. numberanalytics.com At very low temperatures, such as -78 °C, the initial addition step may become irreversible or the rate of equilibration may be significantly slowed, leading to a product distribution that reflects the kinetic preference for the formation of the erythro intermediate, which yields the (Z)-alkene. youtube.com

A compelling study on the HWE condensation of α-phosphono lactones demonstrated this principle effectively. When the reaction mixture, initially held at -78 °C, was rapidly warmed to approximately 30 °C before quenching, the (Z)-olefin was formed almost exclusively. nih.gov This is indicative of kinetic control. However, if the same reaction mixture was allowed to warm slowly to room temperature over several hours, the major product was the thermodynamically more stable (E)-olefin. nih.gov This highlights a clear switch from kinetic to thermodynamic control based on the temperature profile of the reaction.

Table 2: Influence of Temperature on HWE Reaction Stereochemistry

| Temperature Condition | Predominant Control | Favored Isomer | Reference |

|---|---|---|---|

| Low Temperature (e.g., -78 °C) | Kinetic | (Z)-alkene | numberanalytics.comyoutube.comnih.gov |

| High Temperature (e.g., 23 °C / Room Temp) | Thermodynamic | (E)-alkene | wikipedia.orgslideshare.netnih.gov |

| Slow warming from low to high temp | Thermodynamic | (E)-alkene | nih.gov |

Stereochemical Control in Olefination Reactions Mediated by Methyl Diethoxyphosphinyl Acetate

Factors Governing (E/Z)-Stereoselectivity in HWE Reactions

The stereochemical course of the Horner-Wadsworth-Emmons reaction is influenced by a delicate interplay of various factors, including the structure of the carbonyl substrate and the nature of the phosphonate (B1237965) reagent itself. Understanding these influences is paramount for predicting and controlling the geometry of the resulting alkene.

Steric and Electronic Effects of Carbonyl Substrates

The structure of the aldehyde or ketone reactant plays a crucial role in determining the (E/Z) ratio of the product. Generally, the HWE reaction with stabilized phosphonates like methyl (diethoxyphosphinyl)acetate tends to favor the formation of the thermodynamically more stable (E)-alkene. This preference is particularly pronounced with aromatic aldehydes, which almost exclusively yield (E)-alkenes. wikipedia.org

Systematic studies have revealed that increasing the steric bulk of the aldehyde substrate enhances (E)-stereoselectivity. wikipedia.org For instance, the reaction of methyl 2-(dimethoxyphosphoryl)acetate, a close analog of this compound, with various aldehydes demonstrated that bulkier aldehydes lead to a higher proportion of the (E)-isomer. wikipedia.org This is attributed to the reversibility of the initial addition of the phosphonate carbanion to the carbonyl group. The sterically demanding groups favor the transition state leading to the less sterically hindered (E)-product. wikipedia.orgharvard.edu

The stereoselectivity of the HWE reaction with ketones is often poor to modest. wikipedia.org The increased steric hindrance and differing electronics compared to aldehydes can lead to mixtures of (E)- and (Z)-isomers.

| Carbonyl Substrate | Key Structural Feature | Predominant Stereoisomer |

| Aromatic Aldehydes | Conjugated system | (E) |

| Aliphatic Aldehydes (increasing steric bulk) | Larger R group | Increasing (E)-selectivity |

| Ketones | Two R groups attached to carbonyl | Often poor selectivity |

Phosphonate Structure and Alkoxy Group Influence

The structure of the phosphonate reagent, particularly the nature of the alkoxy groups, exerts a significant influence on the stereochemical outcome of the HWE reaction. While this compound typically favors the formation of (E)-alkenes, modifications to the phosphonate can shift the selectivity towards the (Z)-isomer. organicchemistrydata.org

Increasing the steric bulk of the alkoxy groups on the phosphorus atom can lead to a reversal of stereoselectivity from predominantly (E) to mostly (Z). organicchemistrydata.org This is rationalized by the increased steric hindrance in the transition state leading to the (E)-product, making the formation of the (Z)-isomer more favorable.

Furthermore, the electronic properties of the alkoxy groups are a critical determinant of stereoselectivity. The introduction of electron-withdrawing groups, such as trifluoroethyl, on the phosphorus atom dramatically enhances the formation of (Z)-alkenes. wikipedia.orgnrochemistry.com This effect is the basis for the Still-Gennari modification of the HWE reaction. The electron-withdrawing groups are thought to increase the rate of elimination of the oxaphosphetane intermediate, favoring the kinetically controlled (Z)-product. nrochemistry.com

| Phosphonate Alkoxy Group | Electronic/Steric Effect | Impact on Stereoselectivity |

| Methoxy/Ethoxy | Standard | Generally (E)-selective |

| Isopropoxy/tert-Butoxy | Increased steric bulk | Can increase (Z)-selectivity |

| Trifluoroethoxy | Strong electron-withdrawing | Strongly favors (Z)-selectivity |

Modified HWE Conditions for Enhanced Stereocontrol

To overcome the inherent (E)-selectivity of the standard HWE reaction with reagents like this compound, several modified procedures have been developed. These methods employ specific reagents and reaction conditions to provide access to either (Z)- or (E)-alkenes with high stereoselectivity.

Still-Gennari Modification and Z-Selectivity

The Still-Gennari modification is a powerful strategy for the synthesis of (Z)-α,β-unsaturated esters. enamine.net This method utilizes phosphonates bearing strongly electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates, in combination with strongly dissociating reaction conditions. wikipedia.orgenamine.net The use of potassium hexamethyldisilazide (KHMDS) as the base in the presence of a crown ether like 18-crown-6 (B118740) in tetrahydrofuran (B95107) (THF) is typical. wikipedia.orgenamine.net These conditions promote the formation of the kinetically favored (Z)-isomer with excellent selectivity. nrochemistry.com The reaction is generally effective for a range of aldehydes but shows reduced reactivity and selectivity with ketones. enamine.net

| Reagent/Condition | Role | Outcome |

| Phosphonate with electron-withdrawing groups (e.g., -OCH2CF3) | Accelerates elimination | Favors kinetic (Z)-product |

| KHMDS | Strong, non-nucleophilic base | Forms phosphonate anion |

| 18-crown-6 | Sequesters K+ cation | Creates a "naked" anion, enhancing Z-selectivity |

| THF | Aprotic solvent | Solubilizes reactants |

Paterson Conditions for E-Selectivity

While the standard HWE reaction often provides good (E)-selectivity, certain modifications can further enhance the formation of the (E)-isomer, particularly in challenging cases. The use of barium hydroxide (B78521) (Ba(OH)₂) as the base, known as the Paterson conditions, has been shown to be effective for promoting (E)-selectivity in HWE reactions. These conditions are particularly useful in the context of complex molecule synthesis.

In some instances, the choice of base and cation can be critical. For example, using lithium salts can favor the (E)-isomer due to chelation effects that stabilize the transition state leading to the thermodynamic product. wikipedia.org Similarly, employing Grignard reagents like isopropylmagnesium chloride (i-PrMgCl) can also drive the reaction towards the (E)-alkene. nih.gov

Schlosser Conditions and Related Stereoselective Approaches

The Schlosser modification, originally developed for the Wittig reaction, can also be adapted to influence the stereochemical outcome of olefination reactions. This approach involves the use of excess lithium salts to trap the intermediate betaine (B1666868), followed by deprotonation and protonation steps to favor the formation of the (E)-alkene. organic-chemistry.org

Furthermore, the choice of base and solvent system can be tailored to fine-tune the (E/Z) ratio. For example, the use of sodium hydride (NaH) in a non-polar solvent like toluene (B28343) can favor the (E)-isomer through thermodynamic control. The careful selection of reaction parameters allows for a degree of control over the stereochemical outcome, enabling the synthesis of the desired alkene isomer.

Diastereoselective HWE Reactions with Chiral Substrates

The Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds, exhibits notable diastereoselectivity when one of the reactants is chiral. When this compound is reacted with a chiral aldehyde, particularly one with a stereocenter at the α- or β-position, the trajectory of the nucleophilic attack by the phosphonate carbanion is influenced by the steric and electronic environment of the chiral substrate. This results in the preferential formation of one diastereomer of the α,β-unsaturated ester product over the other. The predictability of this stereochemical outcome is often rationalized using established stereochemical models, such as the Felkin-Anh and Cram chelation models.

The Felkin-Anh model is typically invoked for non-chelating conditions. It predicts that the phosphonate carbanion will approach the aldehyde from the face opposite the largest substituent at the α-stereocenter. This minimizes steric hindrance and leads to the formation of the "Felkin" diastereomer. The degree of diastereoselectivity is dependent on the relative steric bulk of the substituents on the chiral aldehyde.

Conversely, under conditions that favor chelation, the Cram chelation model becomes relevant. This is particularly applicable when the α-substituent on the aldehyde is a heteroatom-containing group (e.g., alkoxy or amino) that can coordinate with a metal cation from the base used in the reaction (such as Li⁺, Na⁺, or Mg²⁺). This coordination locks the conformation of the aldehyde, and the nucleophile then attacks from the less hindered face, leading to the "anti-Felkin" or "chelation-controlled" product. The choice of base and solvent can therefore have a profound impact on the diastereomeric ratio of the products by either promoting or disrupting this chelation.

Detailed research into the diastereoselective HWE reaction of this compound with various chiral aldehydes has provided insights into the factors governing the stereochemical outcome. For instance, the reaction with N-protected α-amino aldehydes is of significant interest due to the prevalence of the resulting γ-amino-α,β-unsaturated esters in the synthesis of statine (B554654) analogues and other biologically active molecules. The protecting group on the nitrogen atom can influence the degree of chelation and, consequently, the diastereoselectivity.

Similarly, reactions with α-alkoxy aldehydes, such as the readily available 2,3-O-isopropylideneglyceraldehyde derived from carbohydrates, have been studied. In these cases, the presence of the α-oxygen atom can lead to chelation control, particularly with bases containing cations like Mg²⁺. However, the use of non-chelating conditions (e.g., sodium hydride in a non-coordinating solvent) would be expected to favor the Felkin-Anh product.

| Chiral Aldehyde | Base/Solvent | Diastereomeric Ratio (syn:anti) | Yield (%) |

| N-Boc-L-Leucinal | NaH / THF | 85:15 | 78 |

| N-Boc-L-Phenylalaninal | KHMDS / THF | 90:10 | 82 |

| (R)-2,3-O-Isopropylideneglyceraldehyde | LiCl / DBU / CH₃CN | 30:70 | 85 |

| (R)-2-Benzyloxypropanal | NaH / DME | 75:25 | 75 |

Synthesis and Reactivity of Methyl Diethoxyphosphinyl Acetate Derivatives

Alpha-Fluorinated Methyl (diethoxyphosphinyl)acetate Analogs

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. In the context of phosphonates, alpha-fluorination offers a pathway to compounds with unique reactivity and potential applications as enzyme inhibitors and probes for biochemical processes. The synthesis of α-fluorinated this compound analogs has been approached through several methodologies.

A common strategy involves the direct fluorination of the carbanion of this compound using an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). The reaction conditions, including the choice of base and solvent, are critical to achieving high yields and minimizing side reactions.

Another significant approach is through the formal tandfonline.comnih.gov-sigmatropic phospha-Wittig rearrangement of fluoroallyl bis(amido)phosphites, which provides access to difluoromethylene phosphonic and phosphinic amides, and phosphine (B1218219) oxides. acs.org This method is advantageous as it avoids the use of ozone-depleting substances like HCF2Cl and CF2Br2. acs.org The synthesis of bis-(difluoromethylene)triphosphoric acid analogs, which are nonhydrolyzable mimics of triphosphoric acid, highlights the importance of fluorinated phosphonates in bioorganic chemistry. google.com

The table below summarizes a selection of synthetic methods for α-fluorinated phosphonates.

| Starting Material | Reagent(s) | Product Type | Key Features | Reference |

| This compound | Base (e.g., NaH), NFSI | α-F-Methyl (diethoxyphosphinyl)acetate | Direct electrophilic fluorination | N/A |

| Fluoroallyl bis(amido)phosphites | Heat or Lewis Acid | Difluoromethylene phosphonates | tandfonline.comnih.gov-Sigmatropic rearrangement | acs.org |

| (Diethylphosphinyl)difluoromethyllithium | Dichlorophosphate | Did not yield desired product | Highlights challenges in direct synthesis | google.com |

| 2'-deoxy-5'-tosylnucleoside | (Bu4N)5BMF4TPA salt | (α,β),(β,γ)-bisCF2 deoxynucleoside triphosphates | Synthesis of complex fluorinated bio-analogs | google.com |

Chiral this compound Reagents

The development of chiral phosphonate (B1237965) reagents is of paramount importance for the asymmetric synthesis of a variety of biologically active molecules. The introduction of a stereocenter at the alpha-position of this compound allows for the diastereoselective synthesis of alkenes and other chiral compounds.

Several strategies have been developed for the enantioselective synthesis of α-substituted phosphonates. These include the use of chiral catalysts, chiral auxiliaries, and the resolution of racemic mixtures. For instance, palladium-catalyzed asymmetric hydrogenation of α-iminophosphonates has proven to be a highly effective method for producing optically active α-aminophosphonates with excellent enantiomeric excesses (up to 99% ee). nih.gov

Organocatalysis has also emerged as a powerful tool. L-proline has been shown to catalyze the cross-aldol reaction of α-ketophosphonates with ketones to afford tertiary α-hydroxyphosphonates with high enantioselectivity. nih.gov Furthermore, isothiourea-catalyzed formal [2 + 2] cycloadditions of α-ketophosphonates provide a route to highly enantioenriched β-lactones bearing a phosphonate group. rsc.org The use of sulfinimines has enabled the asymmetric synthesis of quaternary α-amino phosphonates through the diastereoselective addition of lithium diethylphosphonate. acs.org

The following table presents examples of enantioselective synthetic methods for α-substituted phosphonates.

| Substrate | Chiral Catalyst/Auxiliary | Product Type | Enantiomeric/Diastereomeric Excess | Reference |

| α-Iminophosphonates | Palladium complex | α-Aminophosphonates | Up to 99% ee | nih.gov |

| α-Ketophosphonates and ketones | L-proline | Tertiary α-hydroxyphosphonates | Up to 99% ee | nih.gov |

| α-Ketophosphonates and silyl (B83357) acids | Isothiourea | Phosphonate-functionalized β-lactones | >99:1 er, >95:5 dr | rsc.org |

| Ketosulfinimines | (S)-(+)-Sulfinimine | Quaternary α-amino phosphonates | High diastereoselectivity | acs.org |

| Aldehydes | TADDOL-derived H-phosphonate | α-Hydroxyphosphonic acids | High enantiomeric purity | researchgate.net |

Unsaturated and Functionalized Phosphonoacetate Derivatives

The synthesis of unsaturated and functionalized phosphonoacetate derivatives expands the synthetic utility of this class of compounds, enabling their incorporation into a wider range of complex molecular architectures, including biologically active molecules and materials.

A robust method for the α-arylation of phosphonoacetates has been developed using a palladium-catalyzed cross-coupling reaction. mdpi.com This method allows for the efficient synthesis of α-aryl phosphonoacetates, which are precursors to elaborated cinnamic acids, from a variety of functionalized aryl bromides and chlorides. mdpi.com Furthermore, C-H borylation directed by the phosphonate group itself offers a direct route to ortho-functionalized aryl phosphonates. nih.gov

Functionalization can also be introduced at the ester or phosphonate moiety. For example, phosphonoacetate analogues of the second messenger adenosine (B11128) 5′-diphosphate ribose (ADPR) have been synthesized via tandem N,N′-dicyclohexylcarbodiimide coupling to phosphonoacetic acid. wikipedia.org Additionally, the ring-opening polymerization of cysteine-based phosphate (B84403) and phosphonate N-carboxyanhydrides allows for the synthesis of end-functionalized phosphopolypeptides. rsc.org

The table below highlights different approaches to the synthesis of unsaturated and functionalized phosphonoacetate derivatives.

| Synthetic Strategy | Reagents | Product Type | Key Features | Reference |

| α-Arylation | Pd2(dba)3, BrettPhos, Cs2CO3 | α-Aryl phosphonoacetates | Broad substrate scope for aryl halides | mdpi.com |

| ortho-C-H Borylation | Ir catalyst, phosphine ligand | ortho-Borylated aryl phosphonates | Directed functionalization | nih.gov |

| Tandem Coupling | DCC, phosphonoacetic acid | Phosphonoacetate analogues of ADPR | Synthesis of bio-analogs | wikipedia.org |

| Ring-Opening Polymerization | Cysteine-based NCA, primary amine initiator | End-functionalized phosphopolypeptides | Formation of phosphopolypeptides | rsc.org |

Regioselectivity in Reactions with Complex Electrophiles (e.g., Favorskii-type rearrangement)

The reactions of phosphonate carbanions with electrophiles are central to their synthetic applications. The regioselectivity of these reactions, particularly with complex electrophiles, is a critical aspect that determines the structure of the final product.

The Favorskii rearrangement is a well-established reaction of α-halo ketones with a base to yield carboxylic acid derivatives, often through a cyclopropanone (B1606653) intermediate. wikipedia.orgnrochemistry.compurechemistry.org While the direct Favorskii-type rearrangement of α-halo phosphonates is not as extensively documented, the underlying principles of the mechanism can be extrapolated to predict the regiochemical outcome. The reaction is initiated by the formation of an enolate. wikipedia.orgnrochemistry.com In the case of an α-halo-β-ketophosphonate, deprotonation can occur at two positions. The regioselectivity of the subsequent cyclization to form a cyclopropanone-like intermediate would be governed by the relative acidity of the α-protons and the stability of the resulting enolates.

The more common reaction involving phosphonates and carbonyl electrophiles is the Horner-Wadsworth-Emmons (HWE) reaction. The regioselectivity in the context of the HWE reaction refers to which carbonyl group in a molecule containing multiple electrophilic centers will react with the phosphonate carbanion. This is generally governed by the steric and electronic properties of the electrophilic centers. Less sterically hindered and more electronically activated carbonyl groups will typically react preferentially.

For instance, in a molecule containing both an aldehyde and a ketone, the aldehyde will generally react faster due to its greater electrophilicity and lower steric hindrance. The choice of base and reaction conditions can also influence the selectivity of the HWE reaction.

The table below outlines factors influencing regioselectivity in reactions of phosphonates with electrophiles.

| Reaction Type | Electrophile Characteristics | Phosphonate Characteristics | Reaction Conditions | Expected Outcome |

| Horner-Wadsworth-Emmons | Aldehyde vs. Ketone | Stabilized phosphonate carbanion | Standard HWE conditions | Preferential reaction at the aldehyde |

| Horner-Wadsworth-Emmons | Conjugated vs. Non-conjugated Ketone | Stabilized phosphonate carbanion | Standard HWE conditions | Reaction at the more electrophilic center |

| Favorskii-type Rearrangement (Hypothetical) | α-Halo-β-ketophosphonate | N/A (Internal reaction) | Basic conditions | Formation of rearranged product via the more stable enolate |

Advanced Applications of Methyl Diethoxyphosphinyl Acetate in Complex Molecule Synthesis

Applications in Natural Product Total Synthesis

The strategic application of Methyl (diethoxyphosphinyl)acetate in the total synthesis of complex natural products showcases its power and versatility. Its ability to forge key carbon-carbon bonds with predictable stereochemistry is a cornerstone of many synthetic routes.

Strategic Application in Key Olefination Steps

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is the primary arena where this compound shines. This reaction offers significant advantages, including the formation of predominantly (E)-alkenes and the ease of removal of the water-soluble phosphate (B84403) byproduct, simplifying purification processes. In the synthesis of numerous complex natural products, the HWE reaction employing phosphonates like this compound is a pivotal step for constructing α,β-unsaturated esters. researchgate.netconicet.gov.arorgsyn.orgnih.gov

A prime example is the total synthesis of the potent anticancer agent (+)-Discodermolide. In several synthetic approaches to this marine-derived polyketide, the HWE reaction has been instrumental in coupling complex fragments. For instance, in the Morken synthesis, a Still-Gennari modification of the HWE reaction was employed to couple a phosphonate (B1237965) fragment with an aldehyde, ultimately forming a key bond in the molecule's carbon skeleton. organic-chemistry.org Similarly, the Smith gram-scale synthesis of (+)-Discodermolide utilized a Horner-Wadsworth-Emmons reaction to furnish a tetraene intermediate with high cis-selectivity. nih.gov

The synthesis of other notable natural products, such as the microtubule-stabilizing agent (-)-Laulimalide and the macrolide antibiotic Epothilone B, have also featured the HWE reaction as a crucial tool for the stereoselective formation of key olefinic linkages. researchgate.netnih.gov In the synthesis of (-)-Laulimalide, an intramolecular HWE olefination was attempted to form the macrolactone ring. researchgate.net

Synthesis of Specific Natural Product Scaffolds

Beyond individual olefination steps, this compound plays a role in the construction of entire molecular scaffolds characteristic of certain natural product families.

Macrolides: The synthesis of macrolide antibiotics, a class of drugs characterized by a large macrocyclic lactone ring, frequently relies on the HWE reaction to form key unsaturated ester moieties within the macrocycle. nih.govmcgill.ca

Prostaglandins: These lipid compounds, involved in a wide range of physiological processes, often contain an α,β-unsaturated ketone or ester in their structure. The synthesis of prostaglandin (B15479496) analogues, such as Prostaglandin E2 methyl ester, can utilize the HWE reaction with reagents like this compound to introduce this key functional group. researchgate.netnih.gov

Vitamin D Analogues: The synthesis of modified Vitamin D analogues, which can exhibit potent biological activities, often involves the construction of a complex side chain. The Horner-Wadsworth-Emmons olefination using phosphonates is a key method for coupling the A-ring and CD-ring fragments or for elaborating the side chain, demonstrating the reagent's utility in this area. nih.govresearchmap.jpresearchmap.jpchemicalbook.com

Role in Pharmaceutical Intermediate Synthesis

The application of this compound extends prominently into the pharmaceutical industry, where it serves as a vital building block for the synthesis of a variety of medicinal agents.

Precursors for Bioactive Molecules

This compound is a precursor to a range of bioactive molecules, particularly those containing a phosphonate or phosphonic acid moiety, which can act as mimics of phosphates or carboxylates in biological systems.

Antiviral Agents: A significant application lies in the synthesis of antiviral drugs. For instance, the synthesis of Tenofovir Alafenamide, a prodrug of the nucleotide reverse transcriptase inhibitor Tenofovir used in the treatment of HIV and Hepatitis B, involves the coupling of a purine (B94841) base with a chiral phosphonate side chain. nih.govfao.orgcjph.com.cnresearchgate.net The synthesis of other nucleoside and nucleotide analogues with antiviral properties also relies on the introduction of phosphonate groups, a transformation where derivatives of this compound can be employed.

Other Bioactive Scaffolds: The reagent is also used in the synthesis of other heterocyclic systems with medicinal applications. For example, it is a reactant in the preparation of substituted thiophenes and furans, which have shown potential as treatments for type 2 diabetes. nih.gov It also serves as a precursor for pyridone alkaloids, a class of compounds known for their diverse biological activities. nih.gov

Synthesis of Chiral Pharmaceutical Building Blocks

The creation of enantiomerically pure pharmaceuticals is of paramount importance, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. This compound and its derivatives are instrumental in the synthesis of chiral building blocks for this purpose.

The synthesis of chiral phosphonates, which can serve as mimics of amino acids or other chiral biomolecules, is a key area of research. conicet.gov.ar These chiral phosphonates can then be incorporated into larger drug molecules. For example, the synthesis of chiral α-aminophosphonic acids, which are analogues of natural amino acids, can be achieved using methods that may involve phosphonate reagents. These building blocks are valuable for creating peptidomimetics and other drugs that interact with chiral biological targets.

Applications in Agrochemical and Advanced Material Synthesis

The utility of this compound extends beyond the realm of medicine into the development of new agrochemicals and advanced materials.

Agrochemicals: Organophosphorus compounds have a long history of use as pesticides. While direct synthesis of all major organophosphate insecticides using this compound is not the primary route, the chemistry of phosphonates is central to this class of compounds. For example, the herbicide glufosinate (B12851) (also known as phosphinothricin) is an amino acid analogue containing a phosphinic acid group. The synthesis of analogues of phosphinothricin (B1261767) involves the formation of carbon-phosphorus bonds, a fundamental reaction in organophosphorus chemistry where reagents like this compound are foundational. nih.govgoogle.comgoogle.com

Advanced Materials: Phosphonate-containing polymers possess unique properties, including flame retardancy and the ability to chelate metal ions. This compound can be a precursor to vinylphosphonate (B8674324) monomers, which can then be polymerized to create these advanced materials. Poly(vinyl phosphonate) and other phosphonate-containing polymers are being investigated for a variety of applications.

Phosphonates are well-established as effective flame retardants for a range of polymers. They can be incorporated either as additives or reactively into the polymer backbone. When heated, these phosphonates can form a protective char layer, insulating the underlying material from the flame. While a variety of phosphonates are used, the fundamental chemistry often involves reagents and reactions related to those used to synthesize this compound.

Precursors for Agrochemical Development

The development of novel agrochemicals often relies on the efficient synthesis of key structural motifs. This compound serves as a crucial precursor in the preparation of compounds targeted for agricultural applications. A significant application is in the synthesis of allylic fluorides. These fluorinated organic molecules are important intermediates in the production of various agrochemicals due to the unique properties conferred by the fluorine atom, such as altered biological activity and metabolic stability. The HWE reaction employing this compound provides a reliable method for introducing the carbon-carbon double bond necessary for the construction of these allylic fluoride (B91410) scaffolds.

Polymer Chemistry Applications

In the realm of polymer chemistry, phosphonate esters structurally related to this compound have found utility. For instance, triethyl phosphonoacetate is used in the polymerization of bottle-grade polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov While direct applications of this compound in large-scale polymerization are not as widely documented, its chemical properties make it a candidate for the synthesis of functionalized polymers. The ester and phosphonate groups can be incorporated into polymer backbones or as side chains, potentially influencing the polymer's properties such as thermal stability, flame retardancy, and metal-ion chelation. The introduction of methyl ester functionalized side chains into poly(2-oxazoline)s, for example, creates versatile polymers that can undergo further modification. researchgate.net

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals, natural products, and materials science. This compound is a valuable building block in the synthesis of various heterocyclic systems. It serves as a precursor for producing substituted thiophenes and furans, which have shown applications in medicinal chemistry. Furthermore, it is utilized in the synthesis of pyridone alkaloids, a class of compounds known for their diverse biological activities. The reactivity of the ylide generated from this compound allows for its participation in cyclization reactions, forming the core ring structures of these important heterocyclic molecules.

Table 1: Examples of Heterocyclic Compounds Synthesized Using this compound or Related Reagents

| Heterocycle Class | Synthetic Utility |

|---|---|

| Substituted Thiophenes | Intermediates for medicinal chemistry applications. |

| Substituted Furans | Building blocks for biologically active molecules. |

| Pyridone Alkaloids | Access to natural product scaffolds with biological activity. |

| Thiazolines | Synthesized via reaction of thiosemicarbazones with related acetylenic esters. youtube.com |

| Annelated N-heterocycles | Formed through formal cycloaddition reactions. researchgate.net |

Tandem and Cascade Reactions Involving this compound

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient strategy in organic synthesis. nrochemistry.com The Horner-Wadsworth-Emmons reaction, the flagship reaction of this compound, is frequently incorporated into such sequences. researchgate.netscilit.com

One common tandem approach involves an initial oxidation of a primary alcohol to an aldehyde, which then undergoes an in-situ HWE reaction with this compound to yield an α,β-unsaturated ester. nih.gov This one-pot oxidation-olefination protocol streamlines the synthesis and avoids the handling of often sensitive aldehyde intermediates.

More complex cascade sequences have also been developed. A notable example is the sulfa-Michael/Horner-Wadsworth-Emmons cascade reaction for the enantioselective synthesis of thiochromenes. dntb.gov.ua In this process, a Michael addition of a sulfur nucleophile to an α,β-unsaturated system is followed by an intramolecular HWE cyclization. The phosphonate moiety in a reactant derived from a reagent like this compound can act as both an electrophilic activator and a traceless linking group. dntb.gov.ua Similarly, Horner-Wadsworth-Emmons olefination/Michael addition cascades have been utilized in the synthesis of C-glycosides. researchgate.net The versatility of the HWE reaction also allows for its integration with other significant transformations, such as cycloadditions and metal-catalyzed cross-coupling reactions, in one-pot procedures. scilit.com

Table 2: Tandem and Cascade Reactions Incorporating the Horner-Wadsworth-Emmons Reaction

| Reaction Type | Description |

|---|---|

| Oxidation-HWE | One-pot conversion of primary alcohols to α,β-unsaturated esters. nih.gov |

| HWE-Dimerization | A cascade leading to butenolides from aromatic aldehydes. nih.gov |

| Sulfa-Michael/HWE | Enantioselective synthesis of thiochromenes. dntb.gov.ua |

| HWE-Cycloaddition | Combination of olefination and cycloaddition in a single pot. scilit.com |

| HWE-Michael Addition | Cascade sequence for the synthesis of complex acyclic and cyclic systems. researchgate.net |

Catalytic Strategies and Sustainable Approaches for Methyl Diethoxyphosphinyl Acetate Reactions

Metal-Catalyzed Modifications and C-P Bond Formation

The formation of carbon-phosphorus (C-P) bonds is a fundamental transformation in organophosphorus chemistry, enabling the synthesis of a wide array of phosphonate (B1237965) compounds. Metal catalysis has emerged as a powerful tool for forging these bonds under milder conditions than traditional methods. The Hirao reaction, a palladium-catalyzed cross-coupling of P(O)-H compounds with aryl halides, stands as a pioneering example in this field. rsc.org This methodology has been expanded and refined, allowing for the synthesis of various aryl and vinyl phosphonates.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a mainstay for the formation of C-P bonds. These reactions typically involve the coupling of a phosphorus nucleophile, such as a phosphite (B83602) or H-phosphonate, with an organic electrophile. Research has demonstrated that methyl (diethoxyphosphinyl)acetate exhibits enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to its ethyl counterpart, which can be attributed to reduced steric hindrance.

Recent advancements have focused on expanding the scope of coupling partners and improving reaction efficiency. For instance, aryl nonaflates, which are readily prepared from phenols, have been identified as effective substrates for palladium-catalyzed C-P bond-forming reactions. rsc.orgorganic-chemistry.org The addition of sodium iodide has been shown to accelerate these reactions, enabling the rapid synthesis of a diverse range of aryl phosphonates. organic-chemistry.org The choice of palladium catalyst and ligand is also critical. For example, the use of Pd(OAc)₂ with ligands like Xantphos has proven effective for the cross-coupling of H-phosphonate diesters with benzyl (B1604629) halides. alfa-chemistry.com Furthermore, microwave irradiation has been utilized to achieve quantitative cross-coupling of various H-phosphonate diesters with aryl and vinyl halides in remarkably short reaction times, often less than 10 minutes, using catalysts like Pd(PPh₃)₄. alfa-chemistry.com

Table 1: Examples of Palladium-Catalyzed C-P Bond Formation

| Phosphonate/Phosphorus Source | Electrophile | Catalyst System | Key Feature |

|---|---|---|---|

| H-Phosphonate Diesters | Benzyl Halides | Pd(OAc)₂ / Xantphos | Efficient synthesis of benzylphosphonate diesters. alfa-chemistry.com |

| Diethyl Phosphite | Aryl Nonaflates | Pd(0) catalyst | Utilizes readily available phenols as starting materials. organic-chemistry.org |

| H-Phosphonate Diesters | Aryl/Vinyl Halides | Pd(PPh₃)₄ / Microwave | Rapid C-P bond formation with retention of configuration. alfa-chemistry.com |

Organocatalytic Approaches in Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of olefination chemistry, and the use of organocatalysts in this transformation represents a significant stride towards more sustainable and metal-free synthetic routes. Organocatalysts offer several advantages, including lower toxicity, stability to air and moisture, and often milder reaction conditions.

A notable example is the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic strong base, as an organocatalyst for the HWE reaction. Research has demonstrated that DBU can effectively catalyze the solvent-free reaction of triethyl phosphonoacetate with a variety of aldehydes in the presence of potassium carbonate, affording α,β-unsaturated esters with high E-selectivity. rsc.orgrsc.orgresearchgate.net This method avoids the use of stoichiometric amounts of stronger bases and toxic metal catalysts. The reaction can also be extended to ketones, yielding trisubstituted olefins with good to high E-selectivity when cesium carbonate is used in conjunction with DBU. rsc.orgrsc.orgresearchgate.net

The mechanism of the organocatalyzed HWE reaction is believed to proceed through deprotonation of the phosphonate by the organocatalyst to form a phosphonate carbanion, which then undergoes nucleophilic addition to the carbonyl compound. youtube.com The resulting intermediate eliminates a phosphate (B84403) salt to yield the alkene. youtube.com

Green Chemistry Methodologies

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of reactions involving this compound, this translates to the development of solvent-free systems, the use of environmentally benign solvents, and the implementation of energy-efficient reaction conditions.

Solvent-Free Reactions and Alternative Solvents (e.g., Ionic Liquids, Water)

Solvent-free, or neat, reaction conditions are highly desirable as they eliminate the need for potentially hazardous and difficult-to-remove solvents, leading to reduced waste and simplified purification. The DBU-catalyzed HWE reaction mentioned previously is a prime example of a successful solvent-free system. rsc.orgrsc.orgresearchgate.net Similarly, solvent-free HWE reactions using lithium hydroxide (B78521) monohydrate (LiOH·H₂O) or barium hydroxide octahydrate (Ba(OH)₂·8H₂O) as the base have been developed for the synthesis of (E)-α-methyl-α,β-unsaturated esters. oup.comresearchgate.net

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The HWE reaction has been successfully performed in aqueous media. For instance, a tandem HWE olefination/Claisen rearrangement/hydrolysis sequence has been shown to be remarkably accelerated in water with the assistance of microwave irradiation. organic-chemistry.org The use of aqueous conditions can also simplify product purification. organic-chemistry.org

Ionic liquids (ILs) are another class of alternative solvents that have garnered attention due to their low vapor pressure, thermal stability, and tunable properties. Task-specific ionic liquids have been designed to act as both the solvent and a reagent in HWE-type reactions. tandfonline.comtandfonline.com For example, an imidazolium-based phosphinite ionic liquid has been used for the one-pot synthesis of E-cinnamates and coumarin (B35378) derivatives under microwave irradiation, resulting in good yields and short reaction times. tandfonline.comtandfonline.com

Table 2: Green Chemistry Approaches in HWE Reactions

| Methodology | Reagent/Catalyst | Substrate | Key Advantage |

|---|---|---|---|

| Solvent-Free | DBU / K₂CO₃ | Triethyl phosphonoacetate & Aldehydes | High E-selectivity, no organic solvent. rsc.orgrsc.orgresearchgate.net |

| In Water | Microwave Irradiation | Aldehydes & Phosphonates | Accelerated reaction, simplified purification. organic-chemistry.org |

| Ionic Liquid | Task-specific IL-OPPh₂ | α-chloro esters & Benzaldehydes | Dual role as solvent and reagent, short reaction times. tandfonline.comtandfonline.com |

Energy-Efficient Reaction Conditions (e.g., Microwave Assistance)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This energy-efficient technique has been successfully applied to reactions involving phosphonates.

As mentioned earlier, microwave irradiation significantly enhances the rate of palladium-catalyzed C-P bond formation. alfa-chemistry.com In the context of the HWE reaction, microwave heating has been employed in conjunction with aqueous conditions to drive tandem reaction sequences. organic-chemistry.org Furthermore, the synthesis of methyl acetate (B1210297) itself, a precursor to this compound, has been optimized using microwave-assisted esterification, demonstrating the potential of this technology for energy-efficient production of key reagents. acs.org The combination of microwave irradiation with alternative solvents like ionic liquids has also proven effective, as seen in the synthesis of coumarins via a one-pot HWE-type reaction. tandfonline.comtandfonline.com

Flow Chemistry Applications in Phosphonate-Mediated Reactions

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for straightforward scaling-up. rsc.org These benefits are particularly relevant for phosphonate-mediated reactions like the HWE olefination.

Numerous flow protocols have been developed for olefination reactions, including the HWE reaction. rsc.org These reactions are typically conducted in tubular reactors at ambient or elevated temperatures, and the ability to operate at high temperatures and pressures in a controlled manner can significantly shorten reaction times. rsc.org A dedicated flow module for HWE olefinations, termed a PASSFlow reactor, has been developed. rsc.org This system utilizes a packed bed of resin-bound hydroxide, which serves to deprotonate the phosphonate reagent. The resulting phosphonate anion reacts with an aldehyde co-fed into the reactor, and the desired alkene product exits the reactor while the phosphate byproduct remains bound to the resin. rsc.org This approach not only facilitates the reaction but also simplifies purification.

The modularity of flow chemistry also allows for the telescoping of reaction sequences. For example, a photocatalytic C(sp³)–H activation has been combined with a subsequent HWE olefination in a continuous flow setup to achieve the allylation of unactivated C(sp³)–H bonds. rsc.org The synthesis of hydroxymethyl phosphonates has also been successfully translated to a microfluidic reactor system, overcoming the challenges of strong heat release and byproduct formation associated with batch synthesis. organicchemistrydata.org

Computational and Advanced Spectroscopic Studies of Methyl Diethoxyphosphinyl Acetate and Its Reactions

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the mechanisms of organic reactions. researchgate.netimist.ma By calculating the electronic structure of molecules, DFT can determine the geometries and energies of reactants, products, intermediates, and transition states along a reaction coordinate. researchgate.netimist.ma For the reactions of methyl (diethoxyphosphinyl)acetate, DFT studies have been instrumental in clarifying the multi-step pathways of the HWE reaction. acs.org

DFT calculations allow for the mapping of the potential energy surface of a reaction, providing a detailed energy landscape. A key aspect of this is the location and characterization of transition states (TS), which represent the highest energy point on the reaction path between an intermediate and the next. dntb.gov.uaukm.my The energy of this TS determines the activation energy of that step.

In the context of the HWE reaction involving this compound, quantum mechanical calculations have investigated the mechanism in detail. acs.orgcapes.gov.br The reaction is understood to proceed through several key steps:

Deprotonation: The phosphonate (B1237965) is deprotonated by a base to form a nucleophilic phosphonate carbanion. wikipedia.org

Nucleophilic Addition: The carbanion adds to the carbonyl group of an aldehyde or ketone, forming an oxyanion intermediate. acs.orgwikipedia.org

Elimination: The oxaphosphetane collapses, breaking the P-C and O-C bonds to yield the final alkene and a phosphate (B84403) byproduct. capes.gov.br

DFT studies model each of these stages, calculating the energy of each stationary point. By comparing the energies of different possible transition states, the most favorable reaction pathway can be determined. For example, calculations have shown how solvation can drastically influence the reaction path, sometimes making the initial bimolecular formation of the oxyanion the rate-limiting step in solution. acs.org

Table 1: Key Intermediates in the Horner-Wadsworth-Emmons Reaction

| Intermediate | Description | Role in Reaction |

|---|---|---|

| Phosphonate Carbanion | The nucleophile formed by deprotonation of this compound. | Initiates the attack on the carbonyl compound. |

| Betaine (B1666868)/Oxyanion | The intermediate formed after the nucleophilic addition to the carbonyl. | Precursor to the cyclic intermediate. |

| Oxaphosphetane | A four-membered ring containing phosphorus and oxygen. | The key intermediate that decomposes to the final products. |

| Diethyl Phosphate | The water-soluble byproduct formed after the elimination step. | Drives the reaction forward due to its stability. |

A significant advantage of the HWE reaction is its ability to control alkene geometry, typically favoring the formation of (E)-alkenes. wikipedia.org DFT calculations provide a quantitative explanation for this stereoselectivity. capes.gov.brresearchgate.net The origin of the (E)-selectivity is generally explained by the relative thermodynamic stabilities of the intermediates and the energy barriers of the transition states leading to the (E) and (Z) isomers. acs.org

By calculating the energies of the diastereomeric transition states that lead to the different alkene isomers, researchers can predict the major product. capes.gov.brresearchgate.net Studies have shown that the transition state leading to the (E)-alkene is generally lower in energy than the one leading to the (Z)-alkene, thus explaining the observed product ratio. capes.gov.br Factors influencing this energy difference include steric hindrance between substituents on the phosphonate and the aldehyde, as well as electronic effects. wikipedia.org DFT can model how changes in the phosphonate ester group or the reaction conditions, such as the metal cation used, can alter the energy landscape and thus the stereochemical outcome. acs.orgresearchgate.net

Molecular Dynamics Simulations for Reaction Pathway Elucidation

While DFT is excellent for mapping stationary points on a potential energy surface, molecular dynamics (MD) simulations provide a complementary view by modeling the system's evolution over time. scielo.br Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations are particularly suited for studying reactions in solution or in complex environments like enzymes. scielo.br

In a QM/MM simulation, the reacting species (e.g., this compound and an aldehyde) are treated with a high-level QM method like DFT, while the surrounding solvent molecules are treated with a more computationally efficient MM force field. This approach allows for the simulation of the entire reaction trajectory, from reactants to products, providing insights into the dynamic processes of bond formation and cleavage. scielo.br These simulations can reveal the role of solvent molecules in stabilizing intermediates and transition states and can help confirm that a transition state located by DFT calculations indeed connects the intended reactants and products. researchgate.net

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique for monitoring reaction progress and identifying intermediates. strath.ac.uk By coupling a mass spectrometer directly to a reaction vessel (on-line direct liquid sampling mass spectrometry), it is possible to track the concentrations of reactants, products, and byproducts in real-time. strath.ac.uk

In a typical HWE reaction, one could monitor the disappearance of the ion corresponding to the protonated this compound and the appearance of the ion for the product alkene. This provides kinetic data about the reaction rate. strath.ac.uk Furthermore, high-resolution mass spectrometry can be used to confirm the elemental composition of the final products.

MS is also crucial for identifying transient intermediates. Although highly reactive species like the oxaphosphetane intermediate in the HWE reaction are often too short-lived to be observed directly under normal conditions, techniques like electrospray ionization mass spectrometry (ESI-MS) can sometimes detect less stable, charged intermediates (like the betaine/oxyanion) by transferring them gently from the solution phase to the gas phase for analysis. rsc.org This provides direct evidence for proposed mechanistic pathways that would otherwise be inferred only from kinetic or computational studies.

Future Perspectives and Emerging Trends in Research on Methyl Diethoxyphosphinyl Acetate

Integration with Flow Synthesis and Automation

The transition from traditional batch processing to continuous flow synthesis represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, scalability, and process control. The Horner-Wadsworth-Emmons (HWE) reaction, a principal application of methyl (diethoxyphosphinyl)acetate, is particularly well-suited for this transition.

Recent research has highlighted the potential of automated reactor systems to improve the safety and efficiency of HWE reactions. acs.org For instance, the use of automated reactors with calorimetric capabilities has provided crucial insights into the reaction's thermal profile, particularly when using strong and hazardous bases like sodium hydride. acs.org By monitoring the reaction in real-time, researchers can identify and mitigate potential safety issues related to the accumulation of unreacted reagents, which can lead to uncontrolled exothermic events. acs.orgacs.org

Flow chemistry setups for the HWE reaction offer several advantages. They allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yields and selectivity. Furthermore, the high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, enabling reactions to be performed under more intense and efficient conditions. The integration of in-line purification techniques, such as automated flash column chromatography, further streamlines the synthesis process, allowing for the direct isolation of pure products. youtube.com This level of automation not only accelerates the research and development cycle but also paves the way for more sustainable and cost-effective large-scale production of valuable chemical entities.

Development of Novel Chiral Auxiliaries and Catalysts

The synthesis of enantiomerically pure compounds is a central challenge in modern drug discovery and development. The asymmetric Horner-Wadsworth-Emmons reaction has emerged as a powerful tool for the stereocontrolled synthesis of chiral alkenes. numberanalytics.com Future research in this area is heavily focused on the design and implementation of novel chiral auxiliaries and catalysts to achieve high levels of enantioselectivity and diastereoselectivity.

A chiral auxiliary is a stereogenic group that is temporarily attached to a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com In the context of the HWE reaction, chiral phosphonate (B1237965) esters have been shown to promote asymmetric transformations with high diastereoselectivity. numberanalytics.com The development of new chiral auxiliaries, such as those based on readily available natural products or synthetically accessible scaffolds, is an active area of investigation. wikipedia.orgresearchgate.net For example, pseudoephedrine and camphorsultam have been successfully employed as chiral auxiliaries in various asymmetric reactions, and their application in phosphonate chemistry is a promising avenue for future exploration. wikipedia.org

Chiral catalysis offers an alternative and often more atom-economical approach to asymmetric synthesis. The use of a small amount of a chiral catalyst can induce high levels of stereoselectivity in the HWE reaction. numberanalytics.com Researchers are exploring a variety of chiral catalysts, including lanthanide-based complexes and organocatalysts, to promote asymmetric HWE reactions with high enantioselectivity. numberanalytics.comunl.ptmdpi.com The development of organocatalysis, in particular, has seen rapid growth and offers advantages such as mild reaction conditions and reduced metal contamination. unl.ptbenthamdirect.com The design of new chiral ligands and catalysts that can effectively control the stereochemistry of the reaction remains a significant and rewarding challenge. numberanalytics.comnih.gov

Table 1: Comparison of Chiral Control Strategies in the HWE Reaction

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Chiral Auxiliary | A stereogenic group temporarily attached to the phosphonate reagent. | High diastereoselectivity, well-established methodologies. | Requires stoichiometric amounts of the auxiliary, additional steps for attachment and removal. |

| Chiral Catalyst | A small amount of a chiral substance that directs the stereochemical outcome. | Atom-economical, can be recycled. | Design of effective catalysts can be complex, optimization of reaction conditions is often required. |

| Organocatalysis | A form of chiral catalysis using small organic molecules. | Mild reaction conditions, low toxicity, readily available catalysts. | Catalyst loading can sometimes be high, may have limitations in substrate scope. |

Expansion into Supramolecular and Material Science Applications

The unique structural and chemical properties of phosphonates, including their ability to coordinate with metal ions and their stability under harsh conditions, make them attractive building blocks for supramolecular assemblies and advanced materials. airedale-group.comwikipedia.orgscience.gov this compound and its derivatives are poised to play a significant role in this expanding field.

Porous metal phosphonates, a class of hybrid materials, are of particular interest due to their potential applications in areas such as heterogeneous catalysis, gas storage and separation, and membrane technology. nih.govresearchgate.netresearchgate.net The organic linker in these materials, which can be derived from functionalized phosphonic acids, dictates the pore size and surface properties of the resulting framework. nih.gov By designing and synthesizing novel phosphonate ligands, researchers can create materials with tailored functionalities for specific applications.

The ability of phosphonates to act as effective chelating agents for metal ions also opens up possibilities in the development of sensors, contrast agents for medical imaging, and materials for environmental remediation. wikipedia.orgscience.gov The C-P bond in phosphonates provides enhanced stability compared to the P-O bond in phosphates, making them more robust for applications that require long-term performance under demanding conditions. unl.pt The exploration of this compound and related compounds as precursors to these advanced materials is a promising frontier in phosphonate chemistry.

Design of Next-Generation Phosphonate Reagents

While this compound is a highly effective and versatile reagent, there is always a drive to develop new phosphonate reagents with improved reactivity, selectivity, and broader functional group tolerance. researchgate.net This has led to the design of "next-generation" Horner-Wadsworth-Emmons reagents that address some of the limitations of traditional phosphonates.

One area of focus is the development of reagents that provide enhanced control over the stereochemical outcome of the olefination reaction. For example, the Still-Gennari modification of the HWE reaction utilizes phosphonates with electron-withdrawing groups, such as trifluoroethyl esters, to favor the formation of (Z)-alkenes. wikipedia.org The design of new phosphonates with finely tuned electronic and steric properties will continue to be a key strategy for achieving high stereoselectivity. acs.orgorganic-chemistry.org